molecular formula C5H8O B1337100 Propargylethyl ether CAS No. 628-33-1

Propargylethyl ether

Cat. No. B1337100
CAS RN: 628-33-1
M. Wt: 84.12 g/mol
InChI Key: ADJMUEKUQLFLQP-UHFFFAOYSA-N
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Description

Propargylethyl ether is a compound that features prominently in synthetic organic chemistry due to its utility as a versatile building block. It is characterized by the presence of a propargylic ether functional group, which is a reactive moiety that can participate in various chemical transformations. The propargylic ether group consists of an ether linkage adjacent to a propargylic carbon, which is a carbon atom triple-bonded to another carbon atom and also bonded to a methylene group.

Synthesis Analysis

The synthesis of propargylethyl ether derivatives can be achieved through several methods. One approach involves the reaction of 2-aryl- and 2-heteroarylindoles with propargyl ethers in the presence of indium nonafluorobutanesulfonate, leading to the formation of aryl- and heteroaryl-annulated[a]carbazoles . Another method includes the transformation of methyl proparg

Scientific Research Applications

Enhanced Diastereoselectivity in Organic Synthesis

Propargylethyl ether is useful in organic chemistry for enhancing diastereoselectivity. Crich et al. (2006) demonstrated that 2-O-Propargyl ethers significantly improve diastereoselectivity in the beta-mannosylation reaction, particularly when combined with bulky silyl ether or glycosidic bond protecting groups. The propargyl ether's minimal steric bulk and moderately disarming nature contribute to this effect. However, they also observed that 3-O-propargyl ether could negatively impact stereoselectivity in certain reactions, a phenomenon still needing clarification (Crich, Jayalath, & Hutton, 2006).

Catalysis and Chemical Transformations

High-Temperature Matrices and Polymer Science

Propargylethyl ether also finds application in high-temperature matrices for carbon fiber reinforced plastics, as investigated by Bulgakov et al. (2017). Their study synthesized a novel monomer containing propargyl ether and phthalonitrile groups, suitable for high-temperature applications and potentially useful for composite material formation via vacuum infusion or resin transfer molding techniques (Bulgakov, Sulimov, Babkin, Kepman, Malakho, & Avdeev, 2017).

Propargylation and Depropargylation

In the realm of propargylation and depropargylation, Rambabu et al. (2013) demonstrated the effective depropargylation of propargyl ethers and amines to produce parent alcohols or amines, a methodology that can be utilized for selective removal of propargyl groups from various aryl ethers and amines (Rambabu, Bhavani, Swamy, Rao, & Pal, 2013).

Safety And Hazards

As with many chemical substances, propargylethyl ether should be handled with care. It is extremely flammable and poses a risk of ignition . Vapors may form explosive mixtures with air . Containers may explode when heated . It may form explosive peroxides .

Future Directions

The propargyl group, including propargylethyl ether, opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylethyl ether could have significant potential for future developments in synthetic chemistry .

properties

IUPAC Name

3-ethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJMUEKUQLFLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423800
Record name 1-Ethoxy-2-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargylethyl ether

CAS RN

628-33-1
Record name 3-Ethoxy-1-propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-33-1
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Record name 1-Ethoxy-2-propyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyprop-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RR Sauers, SD Van Arnum - Journal of Combinatorial Chemistry, 2004 - ACS Publications
… Several years ago, Katritzky reported on a general method for the preparation of γ-hydroxylalkynyl ketones by the lithiation of 1-(benzotriazol-1-yl) propargylethyl ether followed by …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
MT Rogers, MB Panish - Journal of the American Chemical …, 1955 - ACS Publications
Results The electric moment of propargyl bromide (1.49 D) may be compared with that of w-propyl bromide in benzene solution (1.95). If the moment of ethyl acetylene3 (0.80) is used …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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